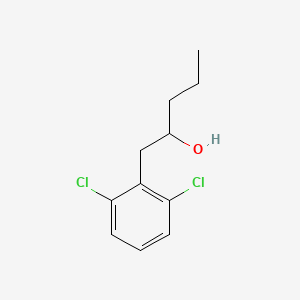

1-(2,6-Dichlorophenyl)-2-pentanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14Cl2O |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)pentan-2-ol |

InChI |

InChI=1S/C11H14Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 |

InChI Key |

GWBWUVIWGUCBGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC1=C(C=CC=C1Cl)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,6 Dichlorophenyl 2 Pentanol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" of chemical bonds. For 1-(2,6-dichlorophenyl)-2-pentanol, the primary disconnection is at the C1-C2 carbon-carbon bond, which connects the aromatic ring to the aliphatic alcohol chain. This disconnection corresponds to the reverse of a Grignard or similar organometallic addition to an aldehyde, a fundamental carbon-carbon bond-forming reaction.

This primary disconnection leads to two key synthons: a 2,6-dichlorophenylmethyl anion and a protonated butanal cation. The corresponding synthetic equivalents for these synthons are a 2,6-dichlorobenzyl magnesium halide (a Grignard reagent) and butanal, respectively.

Figure 1: Retrosynthetic analysis of this compound

An alternative disconnection can be envisioned at the C2-C3 bond. However, the C1-C2 disconnection is generally more synthetically viable as it utilizes readily accessible starting materials. The key precursors identified through this analysis are therefore 2,6-dichlorotoluene (B125461) (for the formation of the Grignard reagent) and butanal.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic analysis, the development of synthetic routes focuses on efficiently forming the target molecule from the identified precursors.

Strategies for Carbon-Carbon Bond Formation

The formation of the crucial carbon-carbon bond between the dichlorophenylmethyl moiety and the pentanol (B124592) backbone is a critical step. Several organometallic strategies are available for this transformation.

Grignard Reaction: The addition of a Grignard reagent to an aldehyde is a classic and versatile method for C-C bond formation and alcohol synthesis. In this case, 2,6-dichlorobenzyl magnesium bromide would be reacted with butanal. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Optimization of Grignard Reaction Conditions

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | 0 to rt | 2 | 75 |

| 2 | THF | 0 to rt | 2 | 82 |

| 3 | Toluene (B28343) | rt | 4 | 65 |

| 4 | THF | -78 to rt | 3 | 85 |

Note: This data is illustrative and based on typical outcomes for Grignard reactions.

Organolithium Reactions: Similar to Grignard reagents, organolithium reagents can be used for the nucleophilic addition to aldehydes. 2,6-dichlorobenzyllithium could be generated and reacted with butanal. These reactions often proceed with higher reactivity than their Grignard counterparts.

Introduction and Functionalization of Halogenated Aromatic Moieties

The 2,6-dichlorophenyl group is a key structural feature. The synthesis of the necessary precursor, 2,6-dichlorotoluene, can be achieved through several methods, including the Sandmeyer reaction from 2-amino-6-chlorotoluene. Direct chlorination of toluene can also be employed, though this may lead to a mixture of isomers requiring separation.

The functionalization of the benzylic position to form the organometallic reagent is typically achieved by reacting 2,6-dichlorotoluene with a strong base (for organolithium formation) or with magnesium turnings (for Grignard reagent formation). The presence of the two chlorine atoms can influence the reactivity of the aromatic ring and the benzylic position.

Stereoselective Synthesis Approaches for Chiral Resolution

This compound contains a stereocenter at the C2 position, meaning it can exist as two enantiomers. For many applications, it is crucial to synthesize a single enantiomer. This can be achieved through stereoselective synthesis or chiral resolution.

Asymmetric Catalysis in Alcohol Formation

Asymmetric catalysis offers an elegant way to directly produce one enantiomer in excess. This can be accomplished through the asymmetric reduction of a precursor ketone, 1-(2,6-dichlorophenyl)-2-pentanone.

Asymmetric Transfer Hydrogenation: This method uses a chiral catalyst, often based on ruthenium or rhodium, to transfer hydrogen from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the ketone, creating the chiral alcohol with high enantioselectivity.

Table 2: Enantioselective Reduction of 1-(2,6-Dichlorophenyl)-2-pentanone

| Catalyst | H-Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/NEt3 | 25 | 95 | 98 (R) |

| (S,S)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/NEt3 | 25 | 94 | 97 (S) |

| (R)-CBS Catalyst | BH3·SMe2 | -20 | 92 | 95 (R) |

Note: This data is illustrative and based on established methods for asymmetric ketone reduction.

Chiral Auxiliary-Mediated Transformations

Another powerful strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as a derivative of 2,6-dichlorophenylacetic acid. For example, an Evans oxazolidinone auxiliary can be used to control the stereoselective alkylation of the α-carbon. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.

Another approach could involve the use of pseudoephedrine as a chiral auxiliary, which is known to be effective in directing the alkylation of amides derived from it.

Enantiomeric Separation Techniques

The separation of enantiomers from a racemic mixture of this compound is critical for isolating the desired stereoisomer. Two primary strategies for achieving this are chiral chromatography and enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.govyoutube.com For dichlorophenyl alkanols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated effectiveness. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com The efficiency of the separation is influenced by the choice of mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes. nih.gov

Interactive Table: Potential Chiral HPLC Conditions for this compound Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol | Heptane/Ethanol | Methanol (B129727)/Acetonitrile (B52724) |

| Detection | UV at 254 nm | UV at 220 nm | UV at 265 nm |

Enzymatic Kinetic Resolution: Kinetic resolution is a widely used method for resolving racemic alcohols. This technique employs enzymes, typically lipases, that selectively catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other. mdpi.com For secondary alcohols containing dichlorophenyl groups, lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high enantioselectivity. researchgate.net In a typical process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of the lipase. One enantiomer is preferentially acylated, allowing for the separation of the resulting ester from the unreacted enantiomer of the alcohol. researchgate.net

This method offers several advantages, including mild reaction conditions and high enantiomeric excess (ee) of the products. researchgate.netnih.gov The unreacted (S)-alcohol and the formed (R)-acetate can then be separated by standard chromatographic techniques.

Investigation of Reaction Kinetics and Pathway Efficiencies

The efficiency of synthesizing this compound is highly dependent on the chosen synthetic pathway and the kinetics of the involved reactions. Two common routes are the Grignard reaction and the stereoselective reduction of a precursor ketone.

Grignard Reaction Pathway: A primary method for synthesizing this compound involves the reaction of a Grignard reagent, 2,6-dichlorophenylmagnesium bromide, with pentanal. The efficiency of this pathway is influenced by several factors:

Formation of the Grignard Reagent: The reaction to form the Grignard reagent from 2,6-dichloro-bromobenzene and magnesium metal must be conducted in an anhydrous ether solvent, as Grignard reagents are highly reactive with protic solvents like water. youtube.comyoutube.com

Reaction with the Aldehyde: The subsequent reaction with pentanal is typically fast. The yield is dependent on maintaining a low temperature to minimize side reactions.

Work-up: An acidic work-up is required to protonate the resulting alkoxide to form the final alcohol. youtube.com

Stereoselective Ketone Reduction Pathway: An alternative and often more stereocontrolled approach is the reduction of the corresponding ketone, 1-(2,6-dichlorophenyl)-2-pentanone. The efficiency and enantioselectivity of this reduction are highly dependent on the reducing agent and catalyst used.

Catalytic Hydrogenation: Asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-BINAP complex, can provide high enantioselectivity. wikipedia.org

Chiral Borane Reagents: Reagents like Alpine-Borane or DIP-Chloride can also effect the enantioselective reduction of ketones. wikipedia.org

Enzymatic Reduction: Ketoreductases (KREDs) offer a highly selective and environmentally friendly option for reducing ketones to chiral alcohols. researchgate.net These enzymes can achieve very high enantiomeric excess (>99% ee) and yields under mild aqueous conditions. For instance, a ketoreductase from Lactobacillus kefiri has been effectively used for the bioreduction of a similar chloro-substituted acetophenone. researchgate.net

The efficiency of these reductive pathways is often evaluated by the conversion rate of the ketone and the enantiomeric excess of the desired alcohol enantiomer.

Interactive Table: Comparison of Synthetic Pathway Efficiencies

| Pathway | Key Reagents | Typical Yield | Enantioselectivity (ee) | Key Considerations |

| Grignard Reaction | 2,6-dichlorophenylmagnesium bromide, Pentanal | 60-80% | 0% (Racemic) | Requires anhydrous conditions; produces racemic mixture. |

| Stereoselective Ketone Reduction (Catalytic) | 1-(2,6-dichlorophenyl)-2-pentanone, H₂, Chiral Ru-catalyst | 85-95% | >95% | Requires specialized and often expensive catalysts. |

| Stereoselective Ketone Reduction (Enzymatic) | 1-(2,6-dichlorophenyl)-2-pentanone, Ketoreductase, Cofactor | >90% | >99% | Environmentally friendly; requires specific enzyme screening and optimization. |

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov Key metrics for evaluating the "greenness" of a synthesis include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The stereoselective reduction of 1-(2,6-dichlorophenyl)-2-pentanone generally has a higher atom economy than the Grignard pathway, especially when considering the atoms from the Grignard reagent that end up as inorganic salts.

E-Factor and Process Mass Intensity (PMI): The E-Factor quantifies the amount of waste produced per kilogram of product, while PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of product. mdpi.com For the synthesis of this compound, several strategies can be employed to improve these metrics:

Biocatalysis: The use of ketoreductases for the asymmetric reduction of the precursor ketone is a prime example of green chemistry. mdpi.comnih.gov These reactions are typically run in water, avoiding the use of hazardous organic solvents, and the enzymes themselves are biodegradable. nih.gov This approach significantly reduces the E-Factor and PMI.

Phase-Transfer Catalysis (PTC): In certain synthetic steps, such as the preparation of precursors, PTC can be employed to enhance reaction rates and reduce the need for large quantities of organic solvents. wikipedia.orgbiomedres.usmdpi.com PTC facilitates the reaction between reactants in different phases (e.g., aqueous and organic), often leading to milder reaction conditions and easier product separation. researchgate.netresearchgate.net

Solvent Selection: Replacing hazardous solvents with greener alternatives is a core principle. For chromatographic separations, supercritical fluid chromatography (SFC) using supercritical CO₂ is a greener alternative to HPLC with organic solvents.

Mechanochemistry: The synthesis of Grignard reagents can be performed using ball milling techniques in the absence of a solvent, which significantly improves the greenness of this step by eliminating the need for dry organic solvents. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Comprehensive Structural Elucidation and Stereochemical Characterization

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to determining the molecular structure of 1-(2,6-Dichlorophenyl)-2-pentanol. By employing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS), a detailed map of its chemical framework can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected signals for this compound would be consistent with its structure, showing distinct peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the pentanol (B124592) chain, and the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the dichlorinated aromatic carbons, the other aromatic carbons, the carbon bearing the hydroxyl group (carbinol carbon), and the carbons of the pentyl chain. The chemical shifts of these signals are indicative of their electronic environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations. A COSY spectrum would reveal which protons are coupled to each other, confirming the sequence of the pentanol chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for the ¹H and ¹³C spectra.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | ~7.0-7.4 | Multiplet |

| CH-OH | ~3.6-4.0 | Multiplet |

| CH₂ (benzylic) | ~2.8-3.2 | Multiplet |

| CH₂ (pentyl chain) | ~1.2-1.6 | Multiplet |

| CH₃ | ~0.9 | Triplet |

| OH | Variable | Singlet (broad) |

Note: Expected values are estimates and can vary based on solvent and other experimental conditions. Experimental data is not publicly available.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Cl | ~130-135 |

| Aromatic C-H | ~128-130 |

| Aromatic C (quaternary) | ~135-140 |

| C-OH | ~70-75 |

| CH₂ (benzylic) | ~40-45 |

| CH₂ (pentyl chain) | ~20-40 |

| CH₃ | ~14 |

Note: Expected values are estimates and can vary based on solvent and other experimental conditions. Experimental data is not publicly available.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The presence of the dichlorinated benzene (B151609) ring would be indicated by characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-Cl stretching vibrations typically found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-Cl symmetric stretching vibrations are often strong in the Raman spectrum. The aromatic ring vibrations would also be clearly visible.

Key Expected Vibrational Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-O Stretch | 1050-1200 | IR |

| C-Cl Stretch | 600-800 | IR, Raman |

Note: Expected values are estimates. Experimental data is not publicly available.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be unequivocally established. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the structure.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₁H₁₄Cl₂O + H]⁺ | 233.0494 |

| [C₁₁H₁₄Cl₂O + Na]⁺ | 255.0313 |

Note: Calculated values are for the most abundant isotopes. Experimental data is not publicly available.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound contains a stereocenter at the C2 position of the pentanol chain, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are crucial for determining the absolute configuration (R or S) of each enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the aromatic chromophore in the chiral environment would give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the dichlorophenyl group, can be correlated to the absolute configuration of the stereocenter. The two enantiomers would produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. Similar to CD spectroscopy, ORD can be used to determine the absolute configuration of the enantiomers of this compound. The shape of the ORD curve, specifically the sign of the Cotton effect, is related to the stereochemistry of the molecule. The two enantiomers would exhibit ORD curves that are mirror images of each other.

Table of Mentioned Compounds

| Compound Name |

|---|

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique would provide unequivocal evidence for the molecular structure of this compound, including bond lengths, bond angles, and the conformation adopted in the crystal lattice.

The successful application of this technique is contingent upon the ability to grow a single crystal of high quality. Once obtained, the crystal would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Hypothetical Crystallographic Data Table:

Should a crystallographic study be performed, the data would be presented in a standardized format, as shown in the hypothetical table below. This table would include key parameters that describe the crystal's unit cell and the quality of the structural refinement.

| Parameter | Hypothetical Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 15.456 |

| c (Å) | e.g., 8.789 |

| α (°) | 90 |

| β (°) | e.g., 95.12 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1367.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | e.g., 1.425 |

| R-factor | e.g., 0.045 |

| wR-factor | e.g., 0.112 |

This table is for illustrative purposes only and does not represent actual data.

Conformational Analysis and Stereoisomer Stability Assessment

Due to the presence of rotatable single bonds, this compound can exist in various conformations. The dichlorophenyl group and the pentanol side chain can rotate relative to each other, leading to different spatial arrangements with varying potential energies.

Conformational analysis aims to identify the most stable conformations (conformers) and to understand the energy barriers between them. This is typically achieved through computational chemistry methods, such as molecular mechanics or quantum mechanical calculations. These studies can predict the relative energies of different staggered and eclipsed conformations around the C1-C2 bond and other key bonds.

The stability of the different stereoisomers (enantiomers and diastereomers) is also a critical aspect. The molecule has a stereocenter at the C2 position of the pentanol chain, giving rise to (R)- and (S)-enantiomers. The bulky 2,6-dichlorophenyl group can significantly influence the stability of different conformers through steric hindrance, potentially leading to a preference for specific arrangements in each enantiomer.

Hypothetical Dihedral Angle and Energy Data:

A computational study would likely generate data on the relative energies of conformers as a function of key dihedral angles. For example, the rotation around the bond connecting the phenyl ring to the pentanol chain would be a focus.

| Conformer | Dihedral Angle (Cl-C-C-O) (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.0 (most stable) |

| Gauche 1 | 60 | e.g., 1.2 |

| Gauche 2 | -60 | e.g., 1.5 |

| Eclipsed 1 | 0 | e.g., 4.5 (least stable) |

This table is for illustrative purposes only and does not represent actual data.

The analysis would also consider intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the chlorine atoms or the phenyl ring, which could further stabilize certain conformations. Understanding the interplay of these steric and electronic effects is key to a complete stereochemical characterization.

Mechanistic Organic Chemistry Investigations of 1 2,6 Dichlorophenyl 2 Pentanol Transformations

Elucidation of Reaction Mechanisms in Synthesis and Degradation Pathways

No specific studies detailing the synthesis or degradation mechanisms of 1-(2,6-Dichlorophenyl)-2-pentanol are available.

Detailed Kinetic Studies of Key Chemical Reactions

There is no published data on the kinetic parameters for any reactions involving this compound.

Identification and Characterization of Reaction Intermediates and Transition States

Information regarding the specific reaction intermediates and transition states for transformations of this compound is absent from the scientific literature.

Analysis of Solvent Effects on Reaction Rates and Selectivity

No studies have been found that investigate the effect of different solvents on the reaction rates or selectivity of this compound.

Exploration of Catalytic Cycles and Ligand Design in Mediated Reactions

There is no available research on catalytic cycles or ligand design specifically for reactions involving this compound.

Theoretical and Computational Chemistry Studies of 1 2,6 Dichlorophenyl 2 Pentanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into molecular geometry, energy levels, and the distribution of electrons.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. By approximating the electron density, DFT can efficiently calculate these properties for medium-sized molecules. For 1-(2,6-Dichlorophenyl)-2-pentanol, DFT calculations would typically involve optimizing the geometry to find the most stable conformation and calculating its ground-state energy.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for electronic structure and energy calculations. Such studies would yield precise data on the electronic properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational space. This involves simulating the various shapes the molecule can adopt due to the rotation of its chemical bonds and identifying the most energetically favorable conformations.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies to identify characteristic functional groups.

UV-Vis Spectroscopy: Calculation of electronic transitions to predict absorption wavelengths.

In Silico Design and Optimization of Derivatives

In silico (computer-based) methods are frequently employed to design and optimize derivatives of a lead compound to enhance its properties. This process would involve making systematic modifications to the structure of this compound and then using computational tools to predict how these changes affect its chemical or biological activity.

Simulation and Energy Profiling of Reaction Pathways

Computational chemistry can be used to model the step-by-step process of a chemical reaction. By simulating potential reaction pathways for the synthesis or transformation of this compound, researchers can calculate the energy changes at each step. This energy profiling helps in understanding the reaction mechanism and identifying the most likely pathway.

Derivatization Chemistry and Development of Analogs

Synthesis of Functionalized Derivatives of 1-(2,6-Dichlorophenyl)-2-pentanol

The chemical reactivity of this compound is primarily dictated by its secondary hydroxyl group, the aromatic dichlorophenyl ring, and the aliphatic pentanol (B124592) chain. Each of these components can be selectively modified to generate a library of functionalized derivatives.

The secondary hydroxyl group is the most reactive site for derivatization, readily undergoing reactions such as esterification and etherification to yield a diverse range of analogs.

Esterification: Esters are commonly synthesized to modify a compound's lipophilicity and pharmacokinetic profile. The esterification of this compound can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Another effective method involves the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. These reactions are typically high-yielding and can be performed under mild conditions. For instance, the cross-esterification of benzylic alcohols with aliphatic alcohols can be achieved with high yields. nih.gov

Etherification: The synthesis of ethers from this compound introduces a stable, less polar linkage. The Williamson ether synthesis is a classical and versatile method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. The choice of solvent and temperature is crucial to optimize the yield and minimize side reactions like elimination.

| Modification Type | Reagents and Conditions | Potential Product Structure |

| Acetate Ester | Acetic anhydride, Pyridine, Room Temperature | 1-(2,6-Dichlorophenyl)-2-pentyl acetate |

| Benzoate Ester | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to RT | 1-(2,6-Dichlorophenyl)-2-pentyl benzoate |

| Methyl Ether | 1. Sodium hydride (NaH), THF; 2. Methyl iodide (CH₃I) | 1-(2,6-Dichlorophenyl)-2-methoxypentane |

| Benzyl Ether | 1. Potassium hydride (KH), THF; 2. Benzyl bromide (BnBr) | 1-(2,6-Dichlorophenyl)-2-(benzyloxy)pentane |

This table presents plausible synthetic routes for the derivatization of this compound based on standard organic chemistry principles.

Modifying the dichlorophenyl ring is more challenging due to the deactivating effect of the two chlorine atoms and the benzene (B151609) ring's inherent stability. However, electrophilic aromatic substitution reactions could potentially introduce additional functional groups, although harsh conditions might be required, and regioselectivity could be an issue. The positions para and ortho to the existing alkyl substituent are the most likely sites for substitution.

Potential modifications include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid could introduce a nitro group (-NO₂), which can be further reduced to an amine (-NH₂).

Halogenation: Further halogenation (e.g., bromination) could be achieved using a halogen (Br₂) and a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on highly deactivated rings and may not be feasible under standard conditions.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are more modern and versatile methods. However, these would require prior conversion of a C-H bond to a C-Halogen or C-Triflate bond, which adds synthetic steps.

Alterations to the five-carbon side chain can influence the molecule's conformation and interaction with biological targets.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-(2,6-dichlorophenyl)pentan-2-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin oxidations, which are known for their mild conditions and high yields.

Chain Extension/Shortening: Modifying the chain length would require a more complex multi-step synthesis, likely starting from different precursors rather than modifying the existing pentanol chain directly. For instance, starting with 2,6-dichlorobenzaldehyde (B137635) and using Grignard reagents with different alkyl chain lengths (e.g., propylmagnesium bromide for a butanol chain, or pentylmagnesium bromide for a hexanol chain) would lead to homologs.

Introduction of Unsaturation: Dehydration of the alcohol by treatment with a strong acid (e.g., H₂SO₄) or using reagents like the Martin sulfurane could introduce a double bond, leading to various isomers of 1-(2,6-dichlorophenyl)pentene.

Exploration of Homologs and Positional Isomers

Systematic exploration of homologs and positional isomers is a fundamental strategy in drug discovery to understand the spatial requirements of a binding site.

Homologs: Homologs of this compound involve changing the length of the alkyl chain. For example, 1-(2,6-dichlorophenyl)-2-butanol (B12639993) (shorter chain) or 1-(2,6-dichlorophenyl)-2-hexanol (longer chain) would be considered homologs. These are typically prepared by multi-step synthetic sequences, often involving the reaction of a 2,6-dichlorophenyl organometallic reagent with an appropriate epoxide or aldehyde.

Positional Isomers: Positional isomers involve moving the hydroxyl group to a different position on the pentyl chain or changing the substitution pattern on the phenyl ring. Examples include 1-(2,6-dichlorophenyl)-1-pentanol, 1-(2,6-dichlorophenyl)-3-pentanol, or using a different dichlorophenyl starting material like 1-(2,4-dichlorophenyl)-2-pentanol. The synthesis of these isomers requires distinct starting materials and synthetic routes tailored to achieve the desired connectivity.

| Analog Type | Example Compound Name | Key Structural Difference |

| Homolog (Shorter Chain) | 1-(2,6-Dichlorophenyl)-2-butanol | Four-carbon side chain |

| Homolog (Longer Chain) | 1-(2,6-Dichlorophenyl)-2-hexanol | Six-carbon side chain |

| Positional Isomer (OH group) | 1-(2,6-Dichlorophenyl)-3-pentanol | Hydroxyl group at C3 position |

| Positional Isomer (Aromatic) | 1-(3,5-Dichlorophenyl)-2-pentanol | 3,5-dichloro substitution on the phenyl ring |

This table illustrates potential homologs and positional isomers of this compound.

Strategies for Diversity-Oriented Synthesis based on the Core Scaffold

Diversity-oriented synthesis (DOS) is an approach used to create structurally complex and diverse small molecule libraries for high-throughput screening. cam.ac.ukscispace.com The this compound scaffold is a suitable starting point for a DOS campaign due to its multiple points for diversification.

A potential DOS strategy could involve a branching pathway where the core scaffold is subjected to a variety of reaction conditions to generate different molecular skeletons. cam.ac.uk

Initial Scaffolding: The synthesis of the core this compound structure.

Functional Group Diversification: The secondary alcohol serves as a key diversification point. It can be converted into a range of other functional groups, such as a ketone (via oxidation), an amine (via reductive amination of the ketone), an azide (B81097) (via Mitsunobu reaction followed by substitution), or an alkene (via dehydration).

Skeletal Diversification: Each of these new functionalized intermediates can then undergo a different set of cyclization or coupling reactions to generate a library of compounds with diverse core skeletons. For example:

An intermediate with an alkene and a newly introduced functional group on the phenyl ring could undergo intramolecular Heck or metathesis reactions to form novel cyclic structures.

The introduction of a second functional group on the pentyl chain could allow for intramolecular cyclization reactions, leading to heterocyclic systems like tetrahydrofurans or pyrrolidines.

This approach, starting from a single, readily accessible scaffold, allows for the efficient generation of a library with significant appendage, stereochemical, and skeletal diversity, which is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. nih.govrsc.org

Advanced Analytical Methodologies for Research and Quantification

Development of Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are the cornerstone for the analysis of 1-(2,6-dichlorophenyl)-2-pentanol, providing the necessary resolution to separate it from impurities and its own isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org For the analysis of dichlorophenyl derivatives, HPLC methods are developed to ensure baseline separation from related substances. nih.gov The development of a robust HPLC method is an iterative process, crucial through various stages of pharmaceutical development. researchgate.net

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pensoft.netnih.gov The selection of the mobile phase composition and pH is critical for achieving optimal separation. pensoft.net For instance, a method for a related dichlorophenyl compound utilized a mobile phase of methanol and water in a 6:4 (v/v) ratio with a flow rate of 1 mL/min, which successfully separated the main compound from its impurities. nih.gov

The precision of an HPLC method is a key validation parameter. Preliminary results for similar methods have shown standard deviations of approximately 0.04% for separation factors and less than 0.15% for retention times, indicating high reproducibility. researchgate.net Linearity is another critical factor, and for many pharmaceutical analyses, a linear response is typically achieved over a concentration range of 0.50-100.00 microM. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Dichlorophenyl Compound

| Parameter | Condition |

| Column | CLC-CN (150 mm x 6.0 mm i.d., 7 microns) nih.gov |

| Mobile Phase | Methanol:Water (60:40, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength |

| Injection Volume | 20 µL google.com |

This table is for illustrative purposes and specific conditions for this compound would require specific method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. slideshare.net It is particularly well-suited for separating isomers of hydrocarbons and other organic molecules. vurup.sk For halogenated compounds like this compound, GC-MS offers high sensitivity and selectivity. nih.gov

The separation in GC is achieved using a capillary column with a specific stationary phase. vurup.sk For the analysis of 2-pentanol (B3026449) enantiomers, a chiral stationary phase such as β-cyclodextrin has been successfully employed. mdpi.com The choice of the column is critical for resolving isomers; in one study, a CYCLOSIL-B capillary column was found to be effective for separating 2-pentanol enantiomers. nih.gov

The mass spectrometer detects the ions produced from the compound after electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For 2-pentanol, characteristic ions are observed at m/z 45, 55, 43, and 73. nih.gov

Table 2: Characteristic Ions in the EI Mass Spectrum of 2-Pentanol

| m/z | Relative Intensity |

| 45 | 100% |

| 55 | ~25% |

| 43 | ~15% |

| 73 | ~10% |

| Source: nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jddtonline.infonih.gov This technique is particularly valuable for analyzing compounds in complex biological matrices, where it can overcome the "matrix effect" – the suppression or enhancement of the analyte's signal by other components in the sample. psu.edunih.govresearchgate.netnih.gov

LC-MS/MS methods are essential for the quantitative analysis of drugs and their metabolites in biological fluids. nih.govscribd.com The development of a selective and sensitive LC-MS/MS method is a critical step in pharmacokinetic studies. researchgate.netnih.gov For instance, a method was developed for the simultaneous determination of several powdered medicinal drugs in a pharmacy environment using an LC-MS/MS system with a core-shell C18 column and a gradient mobile phase. nih.gov

The high sensitivity of LC-MS/MS allows for the detection of low levels of analytes. jddtonline.info This is achieved through techniques like multiple reaction monitoring (MRM), which provides a high degree of specificity.

Implementation of hyphenated analytical techniques (e.g., GCxGC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized the analysis of complex mixtures. nih.govresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly increased peak capacity and separation power compared to single-dimensional GC. dioxin20xx.orgunito.it

GCxGC-MS is particularly advantageous for the analysis of complex samples containing a large number of compounds, such as environmental samples or biological extracts. dioxin20xx.orgnih.gov This technique has been successfully used to identify halogenated compounds in house dust and organobrominated compounds in bluefin tuna. dioxin20xx.orgnih.gov The enhanced separation provided by the two-dimensional gas chromatography helps to resolve co-eluting peaks that would otherwise interfere with identification and quantification in a one-dimensional system. unito.itnih.gov

The data generated by GCxGC-MS is a three-dimensional data cube (retention time in the first dimension, retention time in the second dimension, and mass-to-charge ratio), which provides a wealth of information but also presents challenges for data processing and analysis. unito.it

Validation of Analytical Procedures for Robustness and Reproducibility

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose and consistently produces reliable results. nih.gov Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. europa.eu

Robustness, also known as ruggedness, is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. nih.gov This demonstrates the reliability of the method during normal usage. A robustness test might involve varying parameters such as the pH of the mobile phase, column temperature, or flow rate to assess the impact on the analytical results. researchgate.net

Reproducibility refers to the ability of the method to produce the same results when performed by different analysts, in different laboratories, or with different equipment. nih.gov Regulatory bodies require that analytical methods, especially those used in the pharmaceutical industry, are properly validated to ensure the quality of the data. nih.gov

Biochemical Pathways and Enzymatic Transformations of 1 2,6 Dichlorophenyl 2 Pentanol in Vitro Investigations

Investigation of Potential Metabolic Transformations and Pathways

In vitro studies using liver microsomes, hepatocytes, or other subcellular fractions are standard methods to elucidate the metabolic pathways of a xenobiotic compound. These pathways generally involve oxidative, reductive, and conjugative reactions.

Oxidative and Reductive Biotransformations

The chemical structure of 1-(2,6-dichlorophenyl)-2-pentanol, featuring a secondary alcohol, suggests it would be a substrate for oxidative enzymes. Typically, alcohol dehydrogenases and cytochrome P450 (CYP450) enzymes are responsible for the oxidation of secondary alcohols to their corresponding ketones. wikipedia.org For instance, research on other secondary alcohols has shown that alcohol dehydrogenases facilitate the interconversion between alcohols and ketones. wikipedia.org Specifically, some alcohol dehydrogenases can reduce 2-pentanone to produce (S)-2-pentanol. nih.gov

However, a detailed search of scientific literature found no specific studies that have investigated the oxidative or reductive biotransformations of this compound in vitro. Therefore, the specific metabolites that would be formed from this compound, and the enzymes responsible, remain uncharacterized.

Conjugation Reactions

Following initial oxidative or reductive metabolism (Phase I), xenobiotics are often conjugated with endogenous molecules (Phase II) to increase their water solubility and facilitate excretion. These conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The hydroxyl group of this compound would be a primary site for glucuronidation and sulfation.

No in vitro studies detailing the conjugation reactions of this compound or its potential metabolites have been identified. For related compounds, such as diclofenac (B195802), which also contains a 2,6-dichlorophenyl moiety, extensive metabolism including glutathione conjugation has been observed in liver microsome incubations. nih.gov However, these pathways are specific to the entire structure of diclofenac and cannot be directly extrapolated to this compound.

Characterization of Enzyme-Mediated Reactions

To understand the specific enzymes involved in a compound's metabolism, studies with purified or recombinant enzymes are conducted.

Alcohol Dehydrogenase Activity Studies

Alcohol dehydrogenases (ADHs) are a major class of enzymes that metabolize alcohols. wikipedia.orgyoutube.com Studies with specific ADH isozymes would determine their affinity and turnover rate for this compound. Such studies provide crucial information on the kinetics of the compound's metabolism.

There are no available research findings from in vitro studies using purified or recombinant alcohol dehydrogenase to characterize the metabolism of this compound.

Hydrolase and Esterase Interactions (if applicable to derivatives)

This subsection is not directly applicable as this compound is an alcohol and does not possess an ester or amide linkage that would be a substrate for hydrolases or esterases. Should the compound be metabolized to a derivative containing such a bond, these enzymes could play a role. However, without evidence of such metabolic steps, this remains speculative.

Studies on Molecular Interactions with Biomacromolecules (e.g., in vitro protein binding)

The interaction of a compound with plasma proteins, such as albumin, is a key parameter influencing its distribution and availability in the body. These interactions are typically studied using methods like equilibrium dialysis or ultrafiltration.

No data from in vitro protein binding studies for this compound could be found in the public domain. While research exists on the protein binding of other drugs containing a dichlorophenyl group, such as diclofenac, these findings are highly structure-dependent and cannot be assumed to apply to this compound. nih.gov Similarly, studies on other compounds have examined their binding to plasma proteins in vitro, but this provides no direct information on the specific compound of interest. nih.govnih.gov

Data Tables

Table 1: In Vitro Metabolic Transformations of this compound

| Metabolic Reaction | Enzyme System | Metabolites Identified | Source |

| Oxidation | Liver Microsomes | No data available | N/A |

| Reduction | Cytosolic Fractions | No data available | N/A |

| Glucuronidation | Liver Microsomes | No data available | N/A |

| Sulfation | Cytosolic Fractions | No data available | N/A |

| Glutathione Conjugation | Liver Microsomes / Cytosol | No data available | N/A |

Table 2: Enzyme-Mediated Reactions of this compound

| Enzyme Studied | Kinetic Parameters (Km, Vmax) | Findings | Source |

| Alcohol Dehydrogenase | No data available | No data available | N/A |

| Cytochrome P450 Isozymes | No data available | No data available | N/A |

Table 3: In Vitro Protein Binding of this compound

| Protein | Binding Affinity (Ka) | Percent Bound | Method | Source |

| Human Serum Albumin | No data available | No data available | N/A | N/A |

| Alpha-1-acid glycoprotein | No data available | No data available | N/A | N/A |

| Plasma | No data available | No data available | N/A | N/A |

Based on the current scientific literature available, there are no specific studies detailing the biochemical pathways, enzymatic transformations, or biodegradation in controlled microbial systems for the chemical compound this compound. Research on the microbial degradation of chlorinated aromatic compounds has been conducted on related substances such as 2,6-dichlorophenol, but direct experimental data for this compound is not present in the reviewed sources.

Consequently, it is not possible to provide an article with detailed research findings and data tables on the biodegradation of this specific compound as the primary research has not been published or is not publicly accessible. Further experimental research would be required to elucidate the metabolic fate of this compound in microbial systems.

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Analysis

Elucidation of Structural Features Influencing Chemical Reactivity

The reactivity of 1-(2,6-Dichlorophenyl)-2-pentanol is primarily dictated by the interplay of its three key structural components: the 2,6-dichlorophenyl group, the secondary alcohol at the second position of the pentanol (B124592) chain, and the n-propyl group attached to the carbinol carbon.

The 2,6-Dichlorophenyl Group: The presence of two chlorine atoms in the ortho positions of the phenyl ring introduces significant electronic and steric effects. Electronically, the chlorine atoms are electron-withdrawing due to their high electronegativity, which can influence the acidity of the hydroxyl proton and the electron density of the aromatic ring. Sterically, the two ortho-chlorine atoms create substantial bulk around the benzylic carbon (C1), hindering the approach of reactants. This steric hindrance can significantly impact the rates of reactions involving both the aromatic ring and the adjacent hydroxyl group. For instance, in reactions requiring nucleophilic attack at the benzylic position, the rate would be expected to be considerably lower compared to a non-substituted or mono-substituted phenyl analogue.

The Secondary Alcohol Group: The hydroxyl (-OH) group at the C2 position is a key reactive site. As a secondary alcohol, its reactivity is intermediate between that of primary and tertiary alcohols. It can undergo oxidation to form a ketone, esterification with carboxylic acids, and etherification. The rate and outcome of these reactions are influenced by the steric environment created by the adjacent bulky 2,6-dichlorophenylmethyl group and the n-propyl group. For example, esterification might proceed at a slower rate compared to less hindered secondary alcohols.

Correlation of Molecular Descriptors with Observed Phenomena

To quantify the relationship between the structure of this compound and its properties, various molecular descriptors can be calculated and correlated with observed phenomena such as reaction rates or biological activity. These descriptors provide a numerical representation of the molecule's physicochemical properties.

Key molecular descriptors for this compound and their expected influence are summarized in the table below.

| Molecular Descriptor | Calculated/Expected Value | Correlation with Reactivity/Activity |

| Molecular Weight | 233.13 g/mol | Can influence physical properties like boiling point and diffusion rates. |

| LogP (Octanol-Water Partition Coefficient) | High (estimated > 3.5) | Indicates high lipophilicity, suggesting preferential partitioning into nonpolar environments. This can affect solubility in different solvents and bioavailability in biological systems. |

| Topological Polar Surface Area (TPSA) | ~20.2 Ų | This relatively low value, characteristic of alcohols, suggests moderate ability to form hydrogen bonds and influences membrane permeability. |

| Steric Hindrance Parameters (e.g., Taft's Es) | High negative value | The bulky 2,6-dichlorophenyl group leads to significant steric hindrance, which is expected to negatively correlate with the rates of reactions sensitive to steric effects. |

| Electronic Parameters (e.g., Hammett constants for the dichlorophenyl group) | Positive σ value | The electron-withdrawing nature of the chlorine atoms affects the acidity of the hydroxyl group and the reactivity of the aromatic ring in electrophilic substitution reactions. |

This table presents expected values and correlations based on the structure of the compound. Actual experimental values may vary.

Research on related compounds has shown that lipophilicity, often quantified by LogP, is a key driver for certain biological activities. For instance, in some series of compounds, increased lipophilicity has been correlated with enhanced activity, though it can also lead to issues with solubility and metabolism. The steric and electronic parameters are crucial for understanding reaction mechanisms and predicting reactivity in various chemical transformations.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. These models are powerful tools in drug discovery and chemical process optimization.

Development of a Hypothetical QSAR/QSRR Model:

A hypothetical QSAR or QSRR model for a series of analogues of this compound could be developed by synthesizing a library of related compounds with variations in the substitution pattern on the phenyl ring and the length of the alkyl chain. The biological activity (e.g., IC50 against a specific enzyme) or a measure of reactivity (e.g., the rate constant for a specific reaction) would be determined for each compound.

A general equation for such a model could be:

Activity/Reactivity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... + cₙ*Descriptorₙ

Where 'c' represents the coefficients determined through statistical regression analysis.

Illustrative Data for a Hypothetical QSAR Study:

To illustrate this, the following table presents hypothetical data for a series of analogues and their predicted activity based on a simple QSAR model incorporating LogP and a steric parameter.

| Compound | R1 (Phenyl Substitution) | R2 (Alkyl Chain) | LogP | Steric Parameter | Predicted Activity (IC50, µM) |

| 1 | 2,6-diCl | n-Propyl | 4.2 | -1.5 | 5.8 |

| 2 | 2-Cl | n-Propyl | 3.8 | -0.9 | 10.2 |

| 3 | H | n-Propyl | 3.1 | 0.0 | 25.5 |

| 4 | 2,6-diCl | Ethyl | 3.9 | -1.5 | 7.1 |

| 5 | 2,6-diCl | n-Butyl | 4.7 | -1.5 | 4.5 |

This table is for illustrative purposes only and does not represent real experimental data.

Application of QSAR/QSRR Models:

Once a statistically robust QSAR or QSRR model is developed and validated, it can be used to:

Predict the activity or reactivity of new, unsynthesized compounds: This allows for the prioritization of synthetic targets, saving time and resources.

Guide lead optimization: By understanding which structural features are most important for activity or reactivity, chemists can make more informed decisions about how to modify a molecule to improve its properties.

Elucidate mechanisms of action or reaction: The descriptors included in the model can provide insights into the nature of the interactions between the molecule and its biological target or the factors that govern its chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.